molecular formula C15H17N3O2 B5587694 [4-(2-FURYLMETHYL)PIPERAZINO](4-PYRIDYL)METHANONE

[4-(2-FURYLMETHYL)PIPERAZINO](4-PYRIDYL)METHANONE

Cat. No.: B5587694
M. Wt: 271.31 g/mol
InChI Key: TYJIUPGQSKNDSN-UHFFFAOYSA-N
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Description

4-(2-FURYLMETHYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a furylmethyl group and a pyridylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-FURYLMETHYL)PIPERAZINOMETHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Furylmethyl Group: The piperazine ring is then reacted with a furylmethyl halide in the presence of a base to introduce the furylmethyl group.

    Introduction of Pyridylmethanone Group: The final step involves the reaction of the substituted piperazine with a pyridylmethanone derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of 4-(2-FURYLMETHYL)PIPERAZINOMETHANONE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furylmethyl group can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The pyridylmethanone group can be reduced to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the furylmethyl group.

    Reduction: Alcohols or amines derived from the pyridylmethanone group.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Receptor Binding: It can bind to specific receptors, influencing biological pathways.

Medicine:

    Drug Development: Potential use as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Material Manufacturing: Incorporated into materials to enhance their properties.

Mechanism of Action

The mechanism by which 4-(2-FURYLMETHYL)PIPERAZINOMETHANONE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE
  • 4-(2-METHYLBENZOYL)PIPERAZINOMETHANONE

Uniqueness:

  • Structural Features: The presence of the furylmethyl group distinguishes it from other similar compounds.
  • Reactivity: The unique combination of functional groups allows for specific reactivity patterns not observed in other compounds.

This detailed article provides a comprehensive overview of 4-(2-FURYLMETHYL)PIPERAZINOMETHANONE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-(furan-2-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-15(13-3-5-16-6-4-13)18-9-7-17(8-10-18)12-14-2-1-11-20-14/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJIUPGQSKNDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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